Inotodiol
Overview
Description
Inotodiol is an anti-inflammatory sterol isolated from Inonotus obliquus . It has received attention from the pharmaceutical industry due to its strong antioxidant and anti-allergic activities .
Synthesis Analysis
A stereospecific method previously developed in the triterpene series for the synthesis of inotodiol is shown to be equally valid in the steroid series . An efficient enzymatic approach for producing novel inotodiyl-oleates (IOs) from pure inotodiol and oleic acid has also been established .
Molecular Structure Analysis
Inotodiol has a molecular formula of C30H50O2 and a molecular weight of 442.7 g/mol . The IUPAC name is (3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Properties
Inotodiol, a lanostane triterpenoid from Inonotus obliquus (Chaga mushroom), demonstrates significant anticancer effects. Studies reveal its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including cervical, lung, breast, and ovarian cancers.
Cervical Cancer : Inotodiol shows potent effects against human cervical cancer HeLa cells. It inhibits cell migration and invasion, induces apoptosis, and impacts cell cycle regulation through the p53-dependent pathway (Zhang et al., 2019). Another study also found that it affects the expression of cyclinE, p27, Bcl-2, and Bax in HeLa cells, contributing to its anti-proliferative and pro-apoptotic effects (Zhao et al., 2014).
Breast Cancer : Inotodiol exhibits inhibitory effects on breast cancer growth, especially in diabetic conditions. It downregulates β-catenin signaling, leading to reduced tumor progression and induction of apoptosis (Zhang et al., 2018).
Lung Cancer : Inotodiol demonstrates antiproliferative effects on the human lung adenocarcinoma cell line A549. It induces apoptosis and cell cycle arrest, potentially making it a candidate for lung cancer chemoprevention (Zhong et al., 2011).
Ovarian Cancer : Research on the effects of Inotodiol on the human ovarian cancer SKOV3 cell line shows that it can inhibit cell proliferation and induce apoptosis, affecting the cell cycle and expression of key proteins like Cyclin E and P27 (Xiu, 2013).
Anti-Allergic and Anti-Inflammatory Effects
Inotodiol has also been identified as an effective agent in reducing allergic reactions and inflammation.
Food Allergy : Studies show that Inotodiol can suppress allergic reactions in a mouse model of food allergy by inhibiting mast cell function. It demonstrates high efficacy and selectivity, making it a potential therapeutic candidate for treating food allergies (Nguyen et al., 2020).
- (Chung et al., 2022).
Immunomodulatory Effects
Inotodiol exhibits potential as an immunomodulator. For example, it has been found to induce atypical maturation in dendritic cells, enhancing T cell proliferation and IL-2 secretion. This indicates its role in modulating immune responses (Maza et al., 2021).
Other Applications
Pharmacokinetics : A novel bioanalytical method for determining Inotodiol's pharmacokinetics has been developed, furthering understanding of its absorption and metabolism in the body (Kim et al., 2021).
Neuroprotective Effects : Inotodiol shows promise in protecting PC12 cells against injury caused by oxygen and glucose deprivation, suggesting potential in treating conditions like ischemic stroke (Li et al., 2018).
Safety And Hazards
Inotodiol showed a unique immunosuppressive property with a preference for mast cells . It exerted a mast cell-stabilizing activity equally potent to dexamethasone in mouse anaphylaxis models when orally administered in a lipid-based formulation . Importantly, considering the no-observed-adverse-effect level of inotodiol was over 15 times higher than dexamethasone, its therapeutic index would be at least eight times better .
Future Directions
properties
IUPAC Name |
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25?,26-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWJCGCIAHLFNE-UJHWODAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
CAS RN |
35963-37-2 | |
Record name | Inotodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035963372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.